molecular formula C8H15N3O3 B029683 2-Oxazolidinone, 3-amino-5-(4-morpholinylmethyl)- CAS No. 43056-63-9

2-Oxazolidinone, 3-amino-5-(4-morpholinylmethyl)-

Cat. No. B029683
CAS RN: 43056-63-9
M. Wt: 201.22 g/mol
InChI Key: TVHAMVOINIHMEX-UHFFFAOYSA-N
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Description

Oxazolidinones are a class of compounds with a wide range of applications, notably in pharmaceuticals as antibiotics. These compounds are characterized by their unique molecular structure, which is critical for their activity. Oxazolidinones, including linezolid, have been studied extensively for their pharmacokinetics, metabolism, and efficacy against various bacterial infections.

Synthesis Analysis

The synthesis of oxazolidinone compounds often involves the cyclization of β-amino alcohols with suitable carbonyl compounds. Although specific synthesis routes for "3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone" are not detailed in the literature reviewed, general methods for oxazolidinone synthesis could apply, emphasizing the importance of selecting appropriate starting materials and conditions to achieve the desired 2-oxazolidinone core with appropriate substituents.

Molecular Structure Analysis

The oxazolidinone ring is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This core structure is crucial for the biological activity of oxazolidinones. The presence of different substituents on the oxazolidinone ring, such as the amino and morpholinylmethyl groups in "3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone," can significantly influence the compound's physical and chemical properties, as well as its biological activity.

Chemical Reactions and Properties

Oxazolidinones are known for their role as antibiotics, with their mechanism of action involving the inhibition of protein synthesis in bacteria. The specific chemical reactions and properties of "3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone" would depend on its functional groups, but oxazolidinones generally react through their interaction with the bacterial ribosome.

Physical Properties Analysis

The physical properties of oxazolidinone compounds, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data for "3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone" were not found, oxazolidinones typically exhibit moderate solubility in water and organic solvents, which is important for their formulation and delivery in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, such as reactivity and the potential for forming derivatives, of oxazolidinones depend on the substituents attached to the core ring. The functional groups present in "3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone" suggest that it may participate in various chemical reactions, including interactions with biological targets like the bacterial ribosome.

For detailed studies and further reading on the synthesis, structure, and properties of oxazolidinones, refer to the following sources:

Scientific Research Applications

Summary of the Application

The compound is used in the synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .

Methods of Application or Experimental Procedures

The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity .

Results or Outcomes

The method resulted in the synthesis of β-chalcogen amines with yields of up to 95% .

2. Determination of Residues of Nitrofurans and Their Metabolites

Summary of the Application

The compound has been used as an analytical standard for the determination of residues of nitrofurans and their metabolites in animal tissues using liquid chromatography with tandem mass spectrometry (LC-MS/MS) .

Methods of Application or Experimental Procedures

The compound is used in LC-MS/MS for the determination of residues of nitrofurans and their metabolites .

Results or Outcomes

The outcomes of this application are not specified in the source .

3. Versatile Scaffolds in Medicinal Chemistry

Summary of the Application

Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .

Methods of Application or Experimental Procedures

The compound is used as a versatile scaffold in medicinal chemistry, acting as bioisosteres of different chemical groups .

Results or Outcomes

The outcomes of this application are not specified in the source .

4. Metabolite of Furaltadone

Summary of the Application

3-amino-5-morpholinomethyl-2-oxazolidinone is a metabolite of furaltadone , a broad-spectrum antibacterial drug which was widely used as an additive in livestock and aquaculture feed .

Methods of Application or Experimental Procedures

The compound is used as a metabolite of furaltadone .

Results or Outcomes

The outcomes of this application are not specified in the source .

5. Antibacterial Activity

Summary of the Application

Oxazolidin-2-ones are known for their antibacterial activity . They are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Methods of Application or Experimental Procedures

The compound is used in microbiological studies to test its antibacterial activity .

Results or Outcomes

The outcomes of this application are not specified in the source .

6. Organic Synthesis, Catalysis, and Materials Science

Summary of the Application

Organochalcogen compounds, including those containing a nitrogen atom close to the chalcogen in their structures, are known for their notable applications in the fields of organic synthesis, catalysis, and materials science .

Methods of Application or Experimental Procedures

The compound is used in various chemical reactions in the fields of organic synthesis, catalysis, and materials science .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

“2-Oxazolidinone, 3-amino-5-(4-morpholinylmethyl)-” is highly flammable and toxic if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and can cause damage to organs such as the eyes, kidneys, liver, heart, and central nervous system .

Future Directions

Oxazolidinones are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . The main features of oxazolidinone antibiotics licensed or under development, such as Linezolid, Sutezolid, Eperezolid, Radezolid, Contezolid, Posizolid, Tedizolid, Delpazolid and TBI-223, are being discussed . As they are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria, their biological activity is carefully analyzed, together with the drug delivery systems recently developed to overcome the poor oxazolidinone water solubility .

properties

IUPAC Name

3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAMVOINIHMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962873
Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolidinone, 3-amino-5-(4-morpholinylmethyl)-

CAS RN

43056-63-9
Record name AMOZ
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43056-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(4-morpholinomethyl)oxazolidin-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(4-morpholinomethyl)oxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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